molecular formula C6H8BClFNO2 B1412256 (3-Amino-4-fluorophenyl)boronic acid hydrochloride CAS No. 1704081-06-0

(3-Amino-4-fluorophenyl)boronic acid hydrochloride

Cat. No. B1412256
CAS RN: 1704081-06-0
M. Wt: 191.4 g/mol
InChI Key: GXPAJQNQLPVDTQ-UHFFFAOYSA-N
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Description

“(3-Amino-4-fluorophenyl)boronic acid hydrochloride” is an organic compound with the empirical formula C6H8BClFNO2 . It is a solid substance that is white to light brown in color . This compound is a type of organic boronic acid and has various functions and uses .


Synthesis Analysis

The synthesis of 4-Amino-3-fluorophenyl boronic acid has been reported in literature. It involves protecting the amine group in 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange, addition of trimethyl borate, and then acidic hydrolysis .


Molecular Structure Analysis

The molecular structure of “(3-Amino-4-fluorophenyl)boronic acid hydrochloride” can be represented by the SMILES string Cl.Nc1ccc(cc1F)B(O)O . The InChI Key for this compound is SYBMNJPUZMUPGQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, including “(3-Amino-4-fluorophenyl)boronic acid hydrochloride”, are known to participate in various chemical reactions. For example, they can be used in Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .


Physical And Chemical Properties Analysis

“(3-Amino-4-fluorophenyl)boronic acid hydrochloride” has a molecular weight of 191.40 . It is a solid at room temperature and has a melting point range of 150-160 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki Coupling

Boronic acids, including “(3-Amino-4-fluorophenyl)boronic acid hydrochloride”, are often used in Suzuki coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. It’s a key reaction in organic chemistry, used in the synthesis of various organic compounds.

Synthesis of Biologically Active Compounds

“(3-Amino-4-fluorophenyl)boronic acid hydrochloride” can be used in the synthesis of biologically active compounds . For example, it can be used to make novel biologically active terphenyls .

Synthesis of Liquid Crystalline Compounds

Boronic acids have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These compounds have interesting optical properties and could be used in the development of new materials.

Synthesis of Leukotriene B4 Receptor Agonists

Boronic acids have been used in the synthesis of o-phenylphenols , which are potent leukotriene B4 receptor agonists . These compounds could have potential applications in the treatment of inflammatory diseases.

Synthesis of Fluorinated Aromatic Compounds

“(3-Amino-4-fluorophenyl)boronic acid hydrochloride” can be used in the synthesis of fluorinated aromatic compounds . The introduction of fluorine into organic compounds can greatly influence their chemical and physical properties, making this an important area of research in organic chemistry.

Research and Development

As a specialty chemical, “(3-Amino-4-fluorophenyl)boronic acid hydrochloride” is likely used in various research and development applications . Its specific properties could make it useful in the development of new reactions, materials, or pharmaceuticals.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

(3-Amino-4-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative, which is widely used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by (3-Amino-4-fluorophenyl)boronic acid hydrochloride, is a part of various biochemical pathways involved in the synthesis of complex organic compounds . The resulting carbon-carbon bonds can lead to the formation of a wide range of biologically active molecules, impacting numerous downstream effects .

Pharmacokinetics

The pharmacokinetic properties of boronic acids are generally influenced by their ability to form reversible covalent bonds, which can affect their absorption and distribution .

Result of Action

The molecular and cellular effects of (3-Amino-4-fluorophenyl)boronic acid hydrochloride are primarily related to its role in the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . These reactions can lead to the synthesis of a variety of organic compounds, potentially influencing cellular processes .

Action Environment

The action, efficacy, and stability of (3-Amino-4-fluorophenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of a suitable catalyst and the pH of the environment . Additionally, the compound’s stability may be influenced by storage conditions, as suggested by its recommended storage temperature of 2-8°C .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Boronic acids, including “(3-Amino-4-fluorophenyl)boronic acid hydrochloride”, have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . They have also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

properties

IUPAC Name

(3-amino-4-fluorophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPAJQNQLPVDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-fluorophenyl)boronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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